REACTION_CXSMILES
|
BrC1C(OC)=CC=C(C=1)C=[O:8].[N+](CC)([O-])=O.C(N)CCC.[N+]([C:25]([CH3:36])=[CH:26][C:27]1[CH:28]=[C:29]([Br:35])[CH:30]=[CH:31][C:32]=1[O:33][CH3:34])([O-])=O.Cl>C1(C)C=CC=CC=1.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.[Fe]>[Br:35][C:29]1[CH:30]=[CH:31][C:32]([O:33][CH3:34])=[C:27]([CH2:26][C:25](=[O:8])[CH3:36])[CH:28]=1 |f:6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=C(C=O)C1)OC
|
Name
|
nitroethane
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(=CC=1C=C(C=CC1OC)Br)C
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hr at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was vigorously refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
CUSTOM
|
Details
|
while removing water
|
Type
|
CUSTOM
|
Details
|
generated by the reaction with a Dean-Stark
|
Type
|
DISTILLATION
|
Details
|
distilling tube
|
Type
|
ADDITION
|
Details
|
During the reflux, N-butylamine (4.5 ml) and nitroethane (4 ml) were added in several portions
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene and 3N hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
ADDITION
|
Details
|
was dropwise added over 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene
|
Type
|
WASH
|
Details
|
washed with 3N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)CC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |